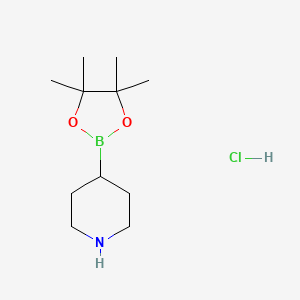

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride

Overview

Description

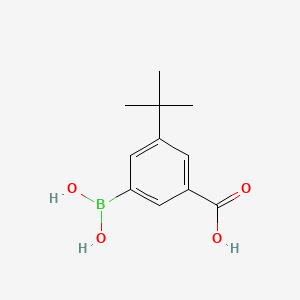

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride” is a chemical derivative of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . It’s important to note that the specific compound you’re asking about is not directly mentioned in the search results, but we can infer some properties based on its structural similarity to other compounds .

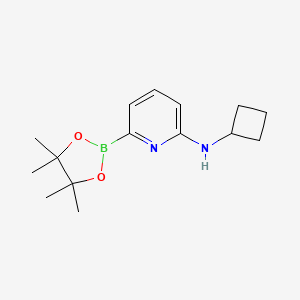

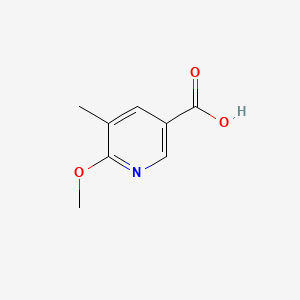

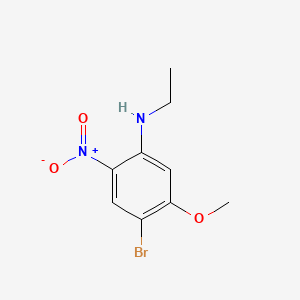

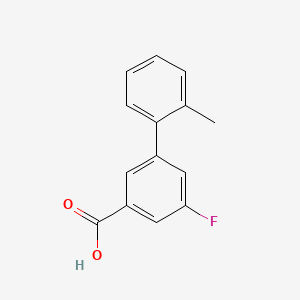

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to a 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis

As mentioned earlier, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives are often used in borylation reactions . They can also participate in coupling reactions with aryl iodides .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of 1.396 .Scientific Research Applications

Synthesis and Characterization

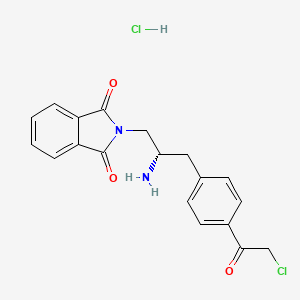

Synthesis of Biologically Active Intermediates The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride serves as an important intermediate in synthesizing biologically active compounds like crizotinib. It is synthesized through multiple steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).

Crystal Structure and DFT Studies The structural aspects of compounds related to this compound have been extensively studied using techniques like X-ray diffraction, FTIR, and NMR spectroscopy. Density Functional Theory (DFT) has been applied to calculate the molecular structures, confirming the results obtained from X-ray diffraction. These studies not only confirm the structures of these compounds but also provide insights into their physicochemical properties (Huang et al., 2021), (Liao et al., 2022), (Huang et al., 2021), (Wu et al., 2021).

Chemical Analysis and Method Development

Spectral Characterization of Degradation Impurities In a study focused on paroxetine hydrochloride hemihydrate, unknown impurities were identified in stressed samples using high-performance liquid chromatography. These impurities were isolated and characterized, providing valuable information for the quality control of pharmaceuticals (Munigela et al., 2008).

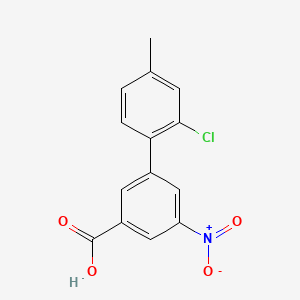

Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes Research has been conducted on the Pd-catalyzed borylation of arylbromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol, leading to effective methods for synthesizing these compounds. This research is pivotal for advancing the synthesis techniques of such complex molecules (Takagi & Yamakawa, 2013).

Applications in Sensing and Detection

Efficient Deboration Reaction for Hydrogen Peroxide Vapor Detection A study highlighted the synthesis of an organic thin-film fluorescence probe, specifically aimed at detecting hydrogen peroxide vapor, a challenging task due to its poor ultraviolet absorption. The research showed that introducing a functional group can significantly enhance the sensitivity and response time of the probe, making it highly efficient for explosive detection (Fu et al., 2016).

Future Directions

The future directions for this compound would likely depend on its specific applications. Given the utility of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives in various chemical reactions , it’s possible that “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride” could have potential uses in organic synthesis or medicinal chemistry.

Mechanism of Action

Target of Action

Compounds of this class are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound is used as a reagent in organic synthesis. It is involved in borylation reactions, where it interacts with other molecules to introduce a boron atom . This is a key step in many synthetic pathways, enabling the formation of complex structures from simpler precursors.

Biochemical Pathways

The compound plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, a type of chemical reaction where a carbon-carbon bond is formed between two molecules . This reaction is widely used in organic chemistry to create a variety of complex molecules, including pharmaceuticals and polymers.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic molecules from simpler precursors.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The reaction may also be sensitive to the presence of water or oxygen. Therefore, it’s often carried out under inert conditions .

properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9;/h9,13H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEBJGUAIJWKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681921 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218790-99-8 | |

| Record name | Piperidine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)

![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)

![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)